molecular formula C9H6ClFN2 B8407595 1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropanecarbonitrile

1-(5-Chloro-3-fluoropyridin-2-yl)cyclopropanecarbonitrile

Cat. No. B8407595
M. Wt: 196.61 g/mol
InChI Key: QNUQTVKDAFKWMP-UHFFFAOYSA-N
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Patent
US08729061B2

Procedure details

Under an atmosphere of argon, 5-chloro-2,3-difluoropyridine (6 g, 4.17 ml, 40.1 mmol, Eq: 1.00) was combined with toluene (60.0 ml). Then cyclopropanecarbonitrile (2.69 g, 3.02 ml, 40.1 mmol, Eq: 1.00) was added to the solution. At −5° C., potassium bis(trimethylsilyl)amide (80.3 ml, 40.1 mmol, Eq: 1.00) was added dropwise over 30 min. The dark brown reaction was stirred for 1 hour at −5° C., and then for 2 h at room temperature. The reaction mixture was poured into satd. NH4Cl solution (50 ml) and extracted with 2×100 ml ethyl acetate. The organic layer was dried over Na2SO4, filtered and concentrated in vacuo. The crude material was purified by flash chromatography (70 g column, from 100% to 50% heptane in ethyl acetate). The title compound was obtained as a orange oil (1.55 g, 13.8%, MS (m/e)=197.2 [M+H+].
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
3.02 mL
Type
reactant
Reaction Step Two
Quantity
80.3 mL
Type
reactant
Reaction Step Three
Quantity
60 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5](F)=[N:6][CH:7]=1.[CH:10]1([C:13]#[N:14])[CH2:12][CH2:11]1.C[Si]([N-][Si](C)(C)C)(C)C.[K+]>C1(C)C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]([F:9])[C:5]([C:10]2([C:13]#[N:14])[CH2:12][CH2:11]2)=[N:6][CH:7]=1 |f:2.3|

Inputs

Step One
Name
Quantity
4.17 mL
Type
reactant
Smiles
ClC=1C=C(C(=NC1)F)F
Step Two
Name
Quantity
3.02 mL
Type
reactant
Smiles
C1(CC1)C#N
Step Three
Name
Quantity
80.3 mL
Type
reactant
Smiles
C[Si](C)(C)[N-][Si](C)(C)C.[K+]
Step Four
Name
Quantity
60 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-5 °C
Stirring
Type
CUSTOM
Details
was stirred for 1 hour at −5° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The dark brown reaction
WAIT
Type
WAIT
Details
for 2 h at room temperature
Duration
2 h
ADDITION
Type
ADDITION
Details
The reaction mixture was poured into satd
EXTRACTION
Type
EXTRACTION
Details
NH4Cl solution (50 ml) and extracted with 2×100 ml ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The crude material was purified by flash chromatography (70 g column, from 100% to 50% heptane in ethyl acetate)

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC=1C=C(C(=NC1)C1(CC1)C#N)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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